1-(1-Methylcyclohexyl)piperidin-4-amine
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Overview
Description
1-(1-Methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.34 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methylcyclohexyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(1-Methylcyclohexyl)piperidin-4-amine typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.
Substitution: The methylcyclohexyl group is introduced through a substitution reaction, often using a Grignard reagent or an alkyl halide.
Industrial production methods may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1-(1-Methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methylcyclohexyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1-Methylcyclohexyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(4-Methylcyclohexyl)piperidin-4-amine: This compound has a similar structure but with the methyl group at the 4-position of the cyclohexyl ring.
Piperidine derivatives: Other piperidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-12(7-3-2-4-8-12)14-9-5-11(13)6-10-14/h11H,2-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMPJLVCIROGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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